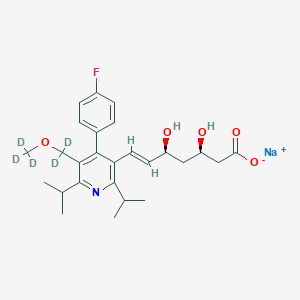

Cerivastatin-D5, Sodium Salt

Description

BenchChem offers high-quality Cerivastatin-D5, Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cerivastatin-D5, Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H33FNNaO5 |

|---|---|

Molecular Weight |

486.6 g/mol |

IUPAC Name |

sodium;(E,3R,5S)-7-[5-[dideuterio(trideuteriomethoxy)methyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/q;+1/p-1/b11-10+;/t19-,20-;/m1./s1/i5D3,14D2; |

InChI Key |

GPUADMRJQVPIAS-JCNMOEEISA-M |

Isomeric SMILES |

[2H]C([2H])([2H])OC([2H])([2H])C1=C(C(=C(N=C1C(C)C)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F.[Na+] |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |

Origin of Product |

United States |

Ph Control:the Equilibrium Between the Hydroxy Acid and Lactone is Highly Sensitive to Ph. the Primary Strategy to Prevent the Cyclization of the Hydroxy Acid to the Lactone is to Maintain a Basic Environment Ph > 7.5 Throughout the Entire Analytical Workflow.

Sample Collection: Blood samples should be collected in tubes containing an anticoagulant and a buffer to immediately raise the plasma pH. For instance, using tubes pre-loaded with a small amount of ammonium (B1175870) hydroxide (B78521) or a basic buffer can stabilize the hydroxy acid form upon collection.

Sample Processing and Storage: All buffers and reconstitution solvents used during sample preparation should be maintained at a basic pH. Ammonium acetate (B1210297) or ammonium formate (B1220265) buffers (e.g., 10 mM, pH 8.0) are commonly employed. Samples must be stored at low temperatures (-70°C or below) in a basic solution to inhibit both chemical conversion and enzymatic activity.

Complete Conversion Approach: An alternative strategy involves intentionally converting both forms of the analyte into a single, stable form prior to analysis. To quantify total cerivastatin (B1668405) exposure, plasma samples can be alkalinized (e.g., with NaOH) and heated to completely hydrolyze the lactone form to the hydroxy acid. Cerivastatin-D5, Sodium Salt is added prior to this step to correct for any inconsistencies in the conversion process.

Inhibition of Enzymatic Activity:plasma Esterases Can Catalyze the Hydrolysis of the Cerivastatin Lactone to Its Hydroxy Acid Form, Altering the in Vivo Ratio. While This is Less of a Concern for Stabilizing the Hydroxy Acid, It Becomes Critical if Separate Quantification of Both Forms is Desired. the Addition of an Esterase Inhibitor, Such As Sodium Fluoride, to the Collection Tubes Can Be an Effective Measure to Prevent Ex Vivo Enzymatic Conversion.

Advanced Sample Preparation Techniques for Bioanalytical Research

The primary goal of sample preparation in bioanalytical research is to isolate the analyte (cerivastatin) and internal standard (Cerivastatin-D5, Sodium Salt) from the complex biological matrix (e.g., plasma, serum), remove potential interferences, and concentrate the analyte to a level suitable for detection.

Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE) Optimization

Protein Precipitation (PP): PP is a rapid and straightforward technique for removing the majority of proteins from a biological sample. It involves adding a water-miscible organic solvent or a strong acid to denature and precipitate proteins, which are then removed by centrifugation.

Optimization:

Precipitating Agent: Acetonitrile (B52724) is frequently the solvent of choice for precipitating plasma proteins in statin analysis. It generally yields a cleaner supernatant with fewer residual phospholipids (B1166683) compared to methanol.

Solvent-to-Plasma Ratio: The ratio is a critical parameter. A common starting point is 3:1 or 4:1 (v/v) of acetonitrile to plasma. An insufficient volume leads to incomplete protein removal, while an excessive volume can dilute the sample below the LLOQ.

Internal Standard Addition: Cerivastatin-D5, Sodium Salt must be added to the plasma sample before the addition of the precipitating solvent to account for analyte loss due to occlusion in the protein pellet or other process variabilities.

Process Conditions: Performing the precipitation at low temperatures (on an ice bath) can enhance the efficiency of protein removal.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). It can provide a cleaner extract than PP, but method development is more complex.

Optimization:

pH Adjustment: The extraction efficiency of cerivastatin, an organic acid, is highly pH-dependent. To extract the hydroxy acid form into an organic solvent, the aqueous sample must be acidified (e.g., to pH 3-4) to protonate the carboxylic acid group, thereby increasing its hydrophobicity. This step, however, promotes lactonization and must be carefully controlled or performed rapidly at low temperatures.

Organic Solvent Selection: The choice of extraction solvent is critical. Moderately polar, water-immiscible solvents like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) are commonly used. The optimal solvent provides high recovery for the analyte and low recovery for endogenous interferences.

Extraction Parameters: The volume ratio of organic to aqueous phase, vortexing time, and centrifugation speed must be optimized to ensure efficient mass transfer without the formation of emulsions.

| Parameter | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Protein denaturation and removal by organic solvent. | Analyte partitioning between immiscible aqueous and organic phases. |

| Optimized Solvent | Acetonitrile (3:1 or 4:1 ratio to plasma). | Methyl tert-butyl ether (MTBE) or Ethyl Acetate. |

| Key Optimization Step | Solvent-to-plasma ratio and temperature control. | pH control of the aqueous phase and organic solvent selection. |

| Pros | Fast, simple, high throughput, good recovery. | Cleaner extracts, reduced matrix effects. |

| Cons | Potential for significant matrix effects (phospholipids). | More time-consuming, potential for emulsions, pH-sensitive. |

Solid-Phase Extraction (SPE) and Microextraction Techniques

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that provides superior cleanup compared to PP and LLE. It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte.

Optimization:

Sorbent Selection: For an acidic compound like cerivastatin, several SPE sorbent chemistries are effective.

Reversed-Phase (e.g., C8, C18): Retains the analyte based on hydrophobic interactions. Requires sample acidification to retain the protonated acid form.

Anion-Exchange (e.g., SAX, WAX): Retains the negatively charged carboxylate group of the cerivastatin hydroxy acid under neutral or basic conditions. This is highly advantageous as it aligns with the conditions needed to stabilize the hydroxy acid form.

Mixed-Mode (e.g., Reversed-Phase + Anion-Exchange): These sorbents offer orthogonal retention mechanisms, providing the highest degree of selectivity and cleanup by removing both non-polar and cationic interferences.

Method Development: A typical SPE method involves four steps:

Conditioning: The sorbent is prepared with a solvent like methanol, followed by an equilibration buffer.

Loading: The pre-treated plasma sample (with Cerivastatin-D5, Sodium Salt added) is loaded onto the cartridge.

Washing: Interfering compounds are washed from the sorbent using a weak solvent (e.g., water, mild buffer, or low-percentage organic solvent) that does not elute the analyte.

Elution: The purified analyte and internal standard are eluted using a small volume of a strong solvent (e.g., acidic or basic methanol/acetonitrile).

Microextraction Techniques: These are miniaturized versions of conventional extraction methods, designed to handle small sample volumes while reducing solvent consumption and waste.

Dispersive Pipette Extraction (DPX): This technique utilizes a pipette tip packed with a small amount of loose SPE sorbent. The sample is aspirated and dispensed multiple times, promoting rapid interaction between the analyte and the sorbent. It combines the speed of PP with the selectivity of SPE and is well-suited for automation.

Solid-Phase Microextraction (SPME): Involves a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample, and analytes are adsorbed onto the coating. While more common in GC-MS, interfaces for LC-MS exist and can be applied for trace-level analysis.

These advanced techniques, particularly mixed-mode SPE, are capable of producing exceptionally clean extracts. This cleanliness minimizes matrix-induced ion suppression in the MS source, which is essential for achieving the low LLOQs required for modern bioanalytical research, with Cerivastatin-D5, Sodium Salt serving as the constant reference for ensuring accuracy throughout these multi-step procedures.

Applications in Pharmacokinetic and Metabolic Research in Preclinical Models

Elucidation of Cerivastatin (B1668405) Pharmacokinetic Profiles in Animal Models

The use of Cerivastatin-D5, Sodium Salt as an internal standard has been fundamental in characterizing the pharmacokinetic profile of cerivastatin in various non-human species, providing essential data on its absorption, distribution, metabolism, and excretion (ADME).

Studies in preclinical animal models have revealed species-dependent differences in the oral bioavailability of cerivastatin. In dogs, cerivastatin demonstrates high bioavailability, which remains consistent across a range of doses. portico.org Conversely, in rats, the bioavailability is considerably lower, suggesting significant first-pass metabolism. portico.org Furthermore, the bioavailability in rats appears to be dose-dependent, increasing with higher doses. portico.org For instance, after a single oral dose of 1 mg/kg, the bioavailability was reported to be higher than 80% in dogs and rats. portico.org

The absolute oral bioavailability of cerivastatin has been determined to be approximately 60%, though it is subject to presystemic first-pass effects. nih.govnih.gov Peak plasma concentrations are typically reached 2 to 3 hours after administration. nih.gov

Table 1: Oral Bioavailability of Cerivastatin in Preclinical Models

| Species | Dose (mg/kg) | Bioavailability (%) | Citation |

|---|---|---|---|

| Dog | 0.1 | 66.8 | portico.org |

| Dog | 0.01 - 0.1 | 67 (Dose-Independent) | portico.org |

| Rat | 0.1 | 17.6 | portico.org |

Following absorption, cerivastatin is highly bound to plasma proteins, with binding exceeding 99%. nih.govfda.gov Preclinical studies have consistently shown that the highest tissue concentrations of cerivastatin are found in the liver, which is the target organ for its pharmacological activity. portico.orgnih.gov The volume of distribution at a steady state is approximately 0.3 L/kg, which suggests only moderate penetration into other tissues. nih.gov This high affinity for liver tissue underscores its hepatic selectivity. nih.govnih.gov

The elimination of cerivastatin from the body is rapid and occurs exclusively through metabolism; no unchanged drug is excreted. portico.orgnih.gov The resulting metabolites are cleared from the body through both renal and fecal pathways. Approximately 70% of an administered dose is excreted as metabolites in the feces, primarily via biliary secretion, while the remaining 30% is eliminated in the urine. nih.gov This dual metabolic clearance renders cerivastatin less susceptible to drug-drug interactions that might arise from the inhibition of a single cytochrome P450 (CYP) enzyme. nih.gov

Pharmacokinetic studies have demonstrated linear, dose-proportional characteristics for cerivastatin within certain dose ranges. nih.gov In dogs, both the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) increase proportionally with doses from 0.01 to 0.1 mg/kg. portico.org In rats, however, the relationship is more complex; while the AUC shows a linear increase for doses up to 1.0 mg/kg, the Cmax does not increase proportionally over a dose range of 0.1 to 2 mg/kg. portico.org Importantly, studies involving repeated administration have shown no evidence of drug accumulation. nih.govfda.gov

Table 2: Dose-Proportionality of Cerivastatin in Preclinical Models

| Species | Dose Range (mg/kg) | Cmax Proportionality | AUC Proportionality | Citation |

|---|---|---|---|---|

| Dog | 0.01 - 0.1 | Yes | Yes | portico.org |

Comprehensive Studies of Cerivastatin Metabolism

The biotransformation of cerivastatin involves two primary oxidative pathways, leading to the formation of active metabolites. nih.govwikipedia.org The use of Cerivastatin-D5, Sodium Salt as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise identification and quantification of these metabolites in biological samples. nih.govresearchgate.net

The main metabolic reactions are:

Demethylation: This reaction occurs on the benzylic methyl ether moiety and is catalyzed by CYP2C8 and CYP3A4 enzymes, resulting in the formation of metabolite M-1 . nih.govwikipedia.org

Hydroxylation: This process involves the stereoselective hydroxylation of a methyl group on the 6-isopropyl substituent, a reaction catalyzed by CYP2C8, which produces metabolite M-23 . nih.govwikipedia.org

A secondary minor metabolite, M-24 , is formed through the combined action of both demethylation and hydroxylation. nih.gov All three metabolites (M-1, M-23, and M-24) are pharmacologically active, exhibiting inhibitory effects on HMG-CoA reductase with potencies similar to the parent compound. nih.govnih.gov

Characterization of Cytochrome P450 (CYP) Isozyme Contribution to Cerivastatin Biotransformation (in vitro and in vivo animal studies)

In vitro and in vivo preclinical studies have identified that cerivastatin is cleared exclusively through metabolism, with the Cytochrome P450 (CYP) system playing a dominant role. nih.gov Investigations using human liver microsomes and cell lines engineered to express specific CYP isozymes have pinpointed two primary oxidative pathways. nih.govnih.gov

The two main biotransformation reactions are:

Demethylation: This reaction occurs on the benzylic methyl ether moiety of the molecule, leading to the formation of the M-1 metabolite. This pathway is catalyzed by both CYP3A4 and CYP2C8 enzymes. nih.govnih.gov

Hydroxylation: This reaction involves the hydroxylation of a methyl group on the 6-isopropyl substituent, resulting in the M-23 metabolite. nih.govnih.gov This pathway is primarily catalyzed by CYP2C8. nih.gov

A minor secondary metabolite, M-24, which is a product of both demethylation and hydroxylation, has also been identified. nih.gov Studies using specific inhibitors, such as triacetyloleandomycin (a CYP3A inhibitor), demonstrated a significant reduction in both primary metabolic reactions in human liver microsomes, confirming the major role of CYP3A enzymes. nih.gov

In vivo studies in animal models, including mice, rats, and dogs, have shown notable species-specific differences in the metabolic pathways and the extent of cerivastatin metabolism. nih.gov For instance, in dogs, demethylation is the predominant Phase I biotransformation, whereas in mice, the drug is metabolized much more rapidly and completely compared to dogs. nih.gov In these studies, the use of a stable isotope-labeled compound like Cerivastatin-D5 is crucial for distinguishing the administered drug from its metabolites and ensuring precise quantification across different species and biological samples.

| Metabolic Pathway | Catalyzing CYP Isozyme(s) | Resulting Metabolite | Reference |

|---|---|---|---|

| Demethylation | CYP3A4, CYP2C8 | M-1 | nih.govnih.gov |

| Hydroxylation | CYP2C8 | M-23 | nih.gov |

Exploration of Non-CYP Mediated Metabolic Pathways

While CYP-mediated oxidation is the principal clearance mechanism for cerivastatin, preclinical animal studies have revealed the existence of non-CYP mediated metabolic pathways. nih.gov These pathways include both Phase I and Phase II reactions and show significant variability between species. nih.gov

Key non-CYP pathways identified in animal models include:

Beta-oxidation: In rats, beta-oxidation of the 3,5-dihydroxy acid side chain is a major metabolic reaction. nih.gov

Phase II Conjugation: In dogs, Phase II conjugation is as important as Phase I metabolism. Identified conjugates in dog bile include various regioisomeric glucuronides of the parent drug and glucuronide and glucoside conjugates of the demethylated metabolite. nih.gov In rats and mice, metabolites are subsequently conjugated with taurine (B1682933) before being excreted in the bile. nih.gov

It is noted, however, that glucuronide formation is considered a minor clearance pathway for cerivastatin compared to the more dominant CYP-mediated oxidation. researchgate.net

Investigation of Stereoselective Metabolism

Cerivastatin is a synthetic, enantiomerically pure compound. nih.govnih.gov Preclinical metabolic studies have shown that its biotransformation can be highly stereoselective. The hydroxylation of one of the methyl groups of the 6-isopropyl substituent, which leads to the M-23 metabolite, occurs with high regio- and stereoselectivity. nih.govnih.gov This reaction is catalyzed by CYP2C8. nih.gov The use of Cerivastatin-D5 in conjunction with advanced analytical techniques like LC-MS is essential for investigating such stereoselectivity, as it aids in the accurate differentiation and quantification of specific stereoisomers of the metabolites formed.

Mechanistic Research on Drug-Drug Interactions at the Metabolic Level (Non-Clinical)

Cerivastatin-D5, Sodium Salt is a key tool for investigating the mechanisms of drug-drug interactions (DDIs) at the metabolic and transporter levels in non-clinical settings.

Assessment of Metabolic Inhibition and Induction using Stable Isotope Probes

The metabolism of cerivastatin through CYP2C8 and CYP3A4 makes it susceptible to DDIs with drugs that inhibit these enzymes. nih.govnih.gov Stable isotope probes, such as Cerivastatin-D5, are ideal for assessing these interactions. In this experimental design, a "cocktail" containing the labeled (Cerivastatin-D5) and unlabeled drug can be used, or the metabolism of the labeled drug can be monitored in the presence of a potential inhibitor. This methodology, known as stable isotope-resolved metabolomics (SIRM), allows for precise measurement of changes in metabolic activity by minimizing inter-individual variability. nih.govfrontiersin.org

In vitro studies have identified several potent inhibitors of cerivastatin metabolism:

Gemfibrozil: This lipid-lowering agent and its glucuronide metabolite are effective mechanism-based inhibitors of CYP2C8. nih.govnih.gov

Clopidogrel (B1663587): An antiplatelet agent, clopidogrel was found to be a potent inhibitor of cerivastatin metabolism in in vitro tests. nih.gov

Other Inhibitors: Montelukast and rosiglitazone (B1679542) have also been identified as potent inhibitors of cerivastatin metabolism in vitro. nih.gov

Conversely, in vitro investigations have shown no evidence that cerivastatin or its primary metabolites have any significant inducing or inhibitory activity on CYP enzymes. nih.gov

Evaluation of Transporter-Mediated Interactions in Preclinical Models

In addition to metabolic enzymes, drug transporters play a crucial role in the disposition of cerivastatin and are a source of significant DDIs. nih.govnih.gov Cerivastatin is a substrate for several uptake and efflux transporters. nih.govmdpi.com Preclinical DDI studies in models such as human hepatocytes and cell lines expressing specific transporters have been conducted to evaluate these interactions. nih.gov In such assays, Cerivastatin-D5 is used to accurately quantify the rate of drug transport.

Key transporters and their inhibitors involved in cerivastatin DDIs include:

Organic Anion Transporting Polypeptide (OATP) 1B1: This hepatic uptake transporter is critical for the liver-specific action of cerivastatin. nih.govnih.gov Cyclosporine A (CsA), an immunosuppressant, is a potent inhibitor of OATP1B1 and has been shown to inhibit the uptake of cerivastatin in human hepatocytes. nih.govnih.gov Gemfibrozil and its glucuronide also inhibit OATP1B1. nih.gov

P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP): These efflux transporters are also involved in cerivastatin's disposition. mdpi.com

The DDI between cerivastatin and cyclosporine A is primarily attributed to the inhibition of transporter-mediated uptake in the liver, rather than the inhibition of its metabolism. nih.gov Physiologically based pharmacokinetic (PBPK) models have been developed to simulate and quantitatively analyze these complex DDIs involving both transporters and metabolic enzymes. nih.gov

| Transporter | Role in Cerivastatin Disposition | Known Inhibitors (Studied Preclinically) | Reference |

|---|---|---|---|

| OATP1B1 | Hepatic Uptake | Cyclosporine A, Gemfibrozil, Gemfibrozil Glucuronide | nih.govnih.gov |

| P-gp | Efflux | Cyclosporine A | mdpi.com |

| BCRP | Efflux | Cyclosporine A, Gemfibrozil | nih.govmdpi.com |

Quality Control and Reference Standard Development for Research Laboratories

Role of Cerivastatin-D5, Sodium Salt as a Certified Reference Material (CRM)

A Certified Reference Material (CRM) is a standard of the highest quality, manufactured and characterized under stringent, metrologically valid procedures. cerilliant.comavantorsciences.com These materials are provided with a certificate that states the value of a specified property, its associated uncertainty, and a statement of metrological traceability. avantorsciences.com Cerivastatin-D5, Sodium Salt serves as a CRM, specifically as a stable isotope-labeled internal standard, for the quantitative analysis of Cerivastatin (B1668405). pharmaffiliates.com

The key feature of Cerivastatin-D5, Sodium Salt is the incorporation of five deuterium (B1214612) atoms in its structure. cymitquimica.com Deuterium is a stable, non-radioactive isotope of hydrogen. clearsynth.com This isotopic labeling results in a compound that is chemically and physically almost identical to the parent compound, Cerivastatin, but with a higher molecular weight. aptochem.com This subtle mass difference is easily detectable by mass spectrometry (MS) but does not significantly alter the compound's behavior during analytical procedures like chromatographic separation or sample extraction. aptochem.com Therefore, it can be distinguished from the unlabeled analyte while mimicking its analytical behavior, which is the ideal characteristic of an internal standard for MS-based methods. clearsynth.comaptochem.com

The table below details the chemical properties of Cerivastatin, Sodium Salt and its deuterated analog, highlighting the mass difference that is fundamental to its application as a CRM.

| Property | Cerivastatin, Sodium Salt | Cerivastatin-D5, Sodium Salt |

| Chemical Formula | C₂₆H₃₃FNNaO₅ sigmaaldrich.comsigmaaldrich.com | C₂₆D₅H₂₈FNNaO₅ cymitquimica.com |

| Molecular Weight (Anhydrous) | 481.53 sigmaaldrich.comsigmaaldrich.com | 486.563 cymitquimica.com |

| Synonym | sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate nih.gov | [(E,3R,5S)-7-[5-[dideuterio(trideuteriomethoxy)methyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoyl]oxysodium cymitquimica.com |

| Nature | Unlabeled Analyte / API | Stable Isotope-Labeled Internal Standard pharmaffiliates.com |

This table provides an interactive comparison of the key chemical properties.

Application in Impurity Profiling and Quantification for Active Pharmaceutical Ingredients (APIs) and Research Batches

Impurity profiling is a critical component of quality control for Active Pharmaceutical Ingredients (APIs), ensuring the purity and safety of a drug substance. It involves the identification and quantification of any unwanted chemicals, such as process-related impurities or degradation products. The use of a deuterated internal standard like Cerivastatin-D5, Sodium Salt is essential for achieving the high accuracy and precision required in these analyses, particularly with powerful techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). texilajournal.com

In a typical quantitative workflow, a precise and constant amount of Cerivastatin-D5, Sodium Salt is added to every standard, quality control sample, and unknown sample containing the Cerivastatin API. scioninstruments.comlibretexts.org During analysis, any physical loss of sample during preparation steps (e.g., extraction, transfer) or fluctuations in instrument performance (e.g., injection volume, detector response) will affect both the analyte and the internal standard equally. scioninstruments.comlibretexts.org Quantification is therefore not based on the absolute signal of the analyte, but on the ratio of the analyte's response to the internal standard's response. scioninstruments.com This ratiometric approach corrects for analytical variability, significantly improving the accuracy and reliability of the final concentration measurement. numberanalytics.comwisdomlib.org

The following table illustrates a hypothetical data set from an LC-MS analysis for quantifying an impurity in a Cerivastatin API batch using Cerivastatin-D5, Sodium Salt as the internal standard.

| Sample ID | Analyte (Impurity) Peak Area | IS (Cerivastatin-D5) Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |

| Calibration Std 1 | 10,500 | 100,200 | 0.105 | 0.10 |

| Calibration Std 2 | 52,000 | 101,000 | 0.515 | 0.50 |

| Calibration Std 3 | 104,000 | 99,800 | 1.042 | 1.00 |

| API Batch 001 | 15,300 | 100,500 | 0.152 | 0.145 |

| API Batch 002 | 8,200 | 99,500 | 0.082 | 0.078 |

This interactive table demonstrates how the response ratio is calculated and used to determine the concentration of an impurity based on a calibration curve.

Standardization of Analytical Methods Across Research Laboratories

For research findings to be comparable and for manufacturing processes to be transferable, the analytical methods used must be standardized. texilajournal.com Standardization ensures that a method will produce the same results regardless of the laboratory, the analyst, or the instrument used. Cerivastatin-D5, Sodium Salt, as a CRM, plays a pivotal role in this process. cerilliant.com

When developing and validating an analytical method, such as a stability-indicating HPLC method, the CRM serves as a constant benchmark. clearsynth.comscience.gov Laboratories can validate their methods by demonstrating that they can accurately and precisely quantify the CRM. By using the same, globally recognized CRM, different research laboratories can ensure their methods are harmonized. texilajournal.com This cross-laboratory consistency is vital for collaborative studies, multi-site clinical trials, and for ensuring that all manufacturing facilities are adhering to the same quality standards as mandated by regulatory bodies. npra.gov.my The use of a consistent reference material minimizes variability and ensures that observed differences in results are due to actual sample variations, not discrepancies in analytical procedures.

Ensuring Research Data Integrity and Reproducibility through Reference Standards

Research data integrity is the foundation of scientific discovery, encompassing the validity, reliability, and trustworthiness of data throughout its lifecycle. researchgate.net The use of high-purity reference standards like Cerivastatin-D5, Sodium Salt is a fundamental practice for ensuring data integrity and, by extension, the reproducibility of research. researchgate.net

The table below summarizes how using Cerivastatin-D5, Sodium Salt as a reference standard addresses key aspects of data quality.

| Data Quality Attribute | Contribution of Cerivastatin-D5, Sodium Salt (CRM) |

| Accuracy | Corrects for sample loss and instrument variability, ensuring the measured value is closer to the true value. numberanalytics.comnumberanalytics.com |

| Precision | Minimizes the effects of random errors, leading to greater consistency and repeatability of measurements. scioninstruments.com |

| Specificity | The unique mass of the deuterated standard allows for clear differentiation from the analyte and potential interferences in mass spectrometry. aptochem.com |

| Robustness | Helps create analytical methods that are less affected by minor variations in procedure, enhancing reliability. clearsynth.com |

| Reproducibility | Provides a common reference point for different labs, enabling the independent verification of results. texilajournal.comresearchgate.net |

Future Directions and Emerging Research Perspectives

Integration of Cerivastatin-D5, Sodium Salt in Advanced Omics Research (e.g., Metabolomics Tracing in Model Systems)

The use of stable isotope-labeled compounds is a cornerstone of metabolomics, enabling the tracing of metabolic pathways and fluxes. Cerivastatin-D5, Sodium Salt is well-suited for such applications. In a model system, cells or organisms could be treated with Cerivastatin-D5, Sodium Salt, and the downstream metabolic products could be tracked using mass spectrometry. This would allow researchers to precisely map the metabolic fate of the drug and understand how its metabolism might be altered under different physiological or pathological conditions.

Recent studies have highlighted the power of stable isotope tracing with both 13C and 2H tracers to unravel metabolic adaptations in response to drug treatment. aacrjournals.org For instance, a comprehensive stable isotope tracing study was used to determine which branches of mevalonate (B85504) metabolism are active in cancer cells and how they are affected by statin treatment. aacrjournals.org This approach led to the discovery that the biosynthesis of coenzyme Q was highly active in cultured cells and tumors. aacrjournals.org Similarly, integrating Cerivastatin-D5, Sodium Salt into such studies could provide a detailed picture of its impact on the mevalonate pathway and interconnected metabolic networks.

Development of Novel Analytical Approaches for Isotope-Labeled Compounds

The quantification of drugs and their metabolites in biological matrices is a critical aspect of pharmaceutical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose, and deuterated internal standards like Cerivastatin-D5, Sodium Salt are essential for accurate and precise quantification. vulcanchem.comsci-hub.box The development of novel analytical approaches continues to push the boundaries of sensitivity and throughput.

High-throughput LC-MS/MS methods are being developed for the simultaneous analysis of multiple statins and their metabolites from small sample volumes, which is particularly valuable for analyzing archived samples. mdpi.com Furthermore, techniques like solid-phase micro-extraction followed by LC-MS/MS are being explored to enhance method sensitivity, especially when dealing with limited sample volumes. researchgate.net The unique mass signature of Cerivastatin-D5, Sodium Salt makes it an ideal tool for the validation and optimization of these advanced analytical methods. vulcanchem.com As analytical instrumentation becomes more sensitive, there is a continuous need to refine methods to minimize matrix effects and ensure the reliable quantification of low-abundance analytes. lcms.cznih.gov

Computational and Theoretical Chemistry Studies on Deuterium (B1214612) Isotope Effects in Cerivastatin (B1668405)

The kinetic isotope effect (KIE) is a phenomenon where the replacement of an atom with its heavier isotope leads to a change in the rate of a chemical reaction. wikipedia.org In the case of deuterated drugs, the C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolism if C-H bond cleavage is the rate-determining step. acs.org Computational and theoretical chemistry studies can provide valuable insights into the magnitude and nature of the deuterium isotope effect in Cerivastatin.

These studies can be used to:

Predict the sites of metabolism most likely to be affected by deuteration.

Calculate the theoretical KIE for different metabolic pathways.

Understand how deuteration might alter the conformation and electronic properties of the drug molecule.

Computational studies using density functional theory have been employed to investigate the kinetic isotope effects in other enzymatic reactions, providing insights into transition state structures. researchgate.net Similar studies on Cerivastatin could help in the rational design of next-generation deuterated statins with optimized pharmacokinetic and pharmacodynamic properties. Research has also utilized deuterium isotope effects to understand the mechanisms of cytochrome P450-catalyzed reactions. nih.gov

Expanding the Application of Deuterated Analogs in Mechanistic Pharmacology Beyond Pharmacokinetics

While the primary benefit of deuteration is often seen in improving pharmacokinetic properties, the applications of deuterated analogs are expanding into the realm of mechanistic pharmacology. cdnsciencepub.comnih.gov By selectively deuterating specific positions on a drug molecule, researchers can probe the mechanism of action and identify key drug-target interactions.

For example, if a particular C-H bond is involved in a critical interaction with the active site of HMG-CoA reductase, its replacement with a C-D bond could potentially alter the binding affinity or inhibitory potency of the drug. By comparing the pharmacological activity of Cerivastatin with that of Cerivastatin-D5, Sodium Salt, researchers could gain a deeper understanding of the molecular determinants of its high potency. selleckchem.com This approach has been used to explore the mechanisms of other drugs and can be a powerful tool for elucidating drug action at a molecular level. musechem.com The use of deuterated compounds has also been explored to reduce metabolism-mediated toxicity and drug interactions. researchgate.net

Q & A

Q. What is the role of Cerivastatin-D5, Sodium Salt in quantitative LC-MS/MS analysis, and how does its deuterated structure enhance analytical precision?

Cerivastatin-D5, Sodium Salt is primarily used as an internal standard in mass spectrometry to correct for matrix effects and instrument variability. The five deuterium atoms increase its molecular mass, enabling clear differentiation from non-deuterated cerivastatin during analysis. This isotopic distinction minimizes signal overlap and improves quantification accuracy. For reliable results, ensure the deuterated standard is added to samples during the extraction phase to account for recovery variations .

Q. How should researchers validate the purity and stability of Cerivastatin-D5, Sodium Salt in long-term pharmacokinetic studies?

Purity validation requires HPLC-UV or UPLC-MS analysis with a reference standard, focusing on chromatographic peak symmetry and absence of co-eluting impurities. Stability assessments involve storing the compound under controlled conditions (e.g., −80°C, desiccated) and periodically testing via accelerated degradation studies (e.g., exposure to heat, light, or humidity). Include deuterium retention checks using high-resolution mass spectrometry to confirm isotopic integrity .

Q. What are the critical steps for preparing stock solutions of Cerivastatin-D5, Sodium Salt to ensure reproducibility across assays?

Dissolve the compound in a deuterium-depleted solvent (e.g., methanol-d0) to avoid isotopic exchange. Use gravimetric preparation for precise concentration determination, and verify solubility via dynamic light scattering if precipitation is observed. Aliquot stock solutions to prevent freeze-thaw degradation, and validate stability over the intended study duration using triplicate measurements .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Cerivastatin-D5 recovery rates observed between solid-phase extraction (SPE) and protein precipitation methods?

Discrepancies often arise from matrix interference or SPE cartridge variability. Perform a matrix effect study by spiking deuterated standards into blank plasma and comparing recoveries. Optimize SPE protocols using mixed-mode sorbents (e.g., C18 with ion-exchange properties) to enhance selectivity. Cross-validate results with a second analytical technique, such as immunoaffinity capture, to isolate method-specific biases .

Q. What experimental design considerations are essential for minimizing isotopic dilution when synthesizing Cerivastatin-D5, Sodium Salt in-house?

Use deuterated reagents (e.g., D2O or deuterated acids) during the final synthetic steps to maximize isotopic incorporation. Monitor deuteration efficiency via NMR or high-resolution MS after each reaction stage. Optimize reaction kinetics to avoid incomplete exchange, and employ purification techniques like reverse-phase chromatography to remove non-deuterated byproducts .

Q. How should researchers address batch-to-batch variability in deuterium content when using Cerivastatin-D5 as a tracer in metabolic flux studies?

Batch variability can skew tracer quantification. Implement strict quality control (QC) protocols, including isotopic purity checks via elemental analysis and MS/MS fragmentation patterns. Use a calibration curve with certified reference standards for each batch. For metabolic studies, normalize data to internal controls (e.g., cell-free blanks) to correct for residual variability .

Q. What strategies are recommended for reconciling conflicting data on Cerivastatin-D5’s solubility in aqueous vs. lipid-rich matrices?

Conflicting solubility data may stem from pH-dependent ionization or micelle formation in lipid matrices. Characterize solubility using equilibrium solubility assays under physiologically relevant conditions (e.g., simulated intestinal fluid). Employ dynamic solubility profiling with UV fiber-optic probes to monitor real-time dissolution. Validate findings with molecular dynamics simulations to predict solvent-solute interactions .

Methodological Best Practices

- Data Analysis : Use multivariate statistical tools (e.g., PCA or PLS-DA) to distinguish between deuterated and non-deuterated analyte signals in complex matrices .

- Experimental Reproducibility : Document all synthetic and analytical parameters (e.g., solvent lot numbers, column specifications) to enable cross-lab replication .

- Ethical Compliance : Confirm that Cerivastatin-D5 is used exclusively for non-therapeutic research, adhering to institutional guidelines for deuterated compound handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.